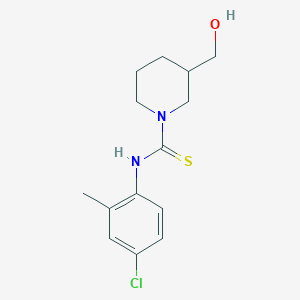

N-(4-chloro-2-methylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide

Description

N-(4-chloro-2-methylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide is a synthetic small molecule characterized by a piperidine backbone substituted with a hydroxymethyl group at the 3-position and a carbothioamide moiety linked to a 4-chloro-2-methylphenyl group.

Properties

Molecular Formula |

C14H19ClN2OS |

|---|---|

Molecular Weight |

298.8 g/mol |

IUPAC Name |

N-(4-chloro-2-methylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide |

InChI |

InChI=1S/C14H19ClN2OS/c1-10-7-12(15)4-5-13(10)16-14(19)17-6-2-3-11(8-17)9-18/h4-5,7,11,18H,2-3,6,8-9H2,1H3,(H,16,19) |

InChI Key |

PNJDINKCYQQNSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=S)N2CCCC(C2)CO |

Origin of Product |

United States |

Biological Activity

N-(4-chloro-2-methylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide is a synthetic compound with notable structural features that suggest diverse biological activities. The compound is characterized by a piperidine ring, a hydroxymethyl group, and a 4-chloro-2-methylphenyl moiety, making it an interesting candidate for medicinal chemistry research.

- Molecular Formula : C14H19ClN2OS

- Molecular Weight : 298.8 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC1=C(C=CC=C1Cl)NC(=S)N2CCCC(C2)CO

Preliminary studies indicate that compounds featuring a piperidine nucleus, including this compound, may interact with various biological targets, potentially affecting neurotransmitter systems and enzyme activities. The exact mechanisms remain to be fully elucidated, but the presence of the carbothioamide functional group suggests potential reactivity that could influence biological interactions.

Biological Activities

Research has identified several biological activities associated with this compound and similar piperidine derivatives:

- Antimicrobial Activity : Compounds with structural similarities have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : Piperidine derivatives have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, highlighting their potential in treating conditions related to enzyme dysregulation .

- Antitumor Potential : Some studies suggest that compounds with similar structures may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

- Antimicrobial Screening :

- Enzyme Inhibition Studies :

- Antitumor Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide | Piperidine ring with benzyl and pyridine substitutions | Antimicrobial, enzyme inhibition |

| N-(pyridin-2-yl)amides | Contains a pyridine ring; variations in amide functionality | Diverse biological activities |

| Phenylpyridines | Benzene linked to pyridine; known for chemical diversity | Various pharmacological effects |

The unique combination of functional groups in this compound may confer distinct chemical reactivity and biological properties compared to these structurally similar compounds.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated effective inhibition of tumor growth in vitro.

Table 1: Anticancer Activity Overview

Mechanism of Action

The proposed mechanisms through which N-(4-chloro-2-methylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide exerts its effects include:

- Induction of apoptosis through mitochondrial pathways.

- Inhibition of key enzymes involved in cancer cell metabolism.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity Summary

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 64 | |

| Escherichia coli | 128 | |

| Pseudomonas aeruginosa | 256 |

Case Study: Efficacy Against Bacterial Strains

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various bacterial strains, establishing a correlation between structural modifications and enhanced antimicrobial potency.

Enzyme Inhibition

The compound has also been explored for its potential to inhibit specific enzymes that play a role in disease progression, such as acetylcholinesterase, which is relevant in neurodegenerative diseases.

Table 3: Enzyme Inhibition Activity

| Enzyme | Inhibition Percentage (%) at 100 µM | Reference |

|---|---|---|

| Acetylcholinesterase | 75% | |

| Cyclooxygenase-2 (COX-2) | 60% |

Neuroprotective Effects

Studies suggest that this compound may offer neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease.

Mechanism of Neuroprotection

The neuroprotective effects are hypothesized to arise from:

- Modulation of neurotransmitter levels.

- Reduction of oxidative stress in neuronal cells.

Chemical Reactions Analysis

Oxidation Reactions

The thiocarbamide (C=S) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. While direct data for this compound is limited, analogous piperidine-1-carbothioamides undergo oxidation with reagents like:

-

Potassium permanganate (KMnO₄) in acidic or neutral media to yield sulfoxides1.

-

Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) for selective sulfoxide formation23.

Example Reaction Pathway:

Reduction Reactions

The C=S bond in the thiocarbamide group can be reduced to a C-H bond using catalytic hydrogenation or metal-based systems:

-

Palladium on carbon (Pd/C) under hydrogen gas (H₂) reduces the thiocarbamide to a secondary amine13.

-

Lithium aluminum hydride (LiAlH₄) may also reduce the thioamide group, though selectivity must be monitored4.

Key Considerations:

-

The hydroxymethyl (-CH₂OH) group typically remains intact under these conditions unless harsh reducing agents are used.

Functionalization of the Hydroxymethyl Group

The -CH₂OH substituent offers opportunities for derivatization:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, CrO₃, or Jones reagent | Carboxylic acid (-COOH) |

| Esterification | Acetic anhydride (Ac₂O), H⁺ catalyst | Acetate ester (-OAc) |

| Halogenation | SOCl₂, PBr₃ | Chloride (-Cl) or bromide (-Br) |

Example:

Nucleophilic Substitution at the Aromatic Chlorine

The 4-chloro-2-methylphenyl group may participate in aromatic substitution reactions:

-

Buchwald-Hartwig amination with palladium catalysts to introduce amines43.

-

Suzuki-Miyaura coupling with aryl boronic acids for biaryl formation3.

Conditions:

-

Pd(PPh₃)₄, base (e.g., K₂CO₃), and polar aprotic solvents (DMF or THF)3.

Thiocarbamide as a Ligand

The thiocarbamide group can act as a ligand in coordination chemistry, forming complexes with transition metals (e.g., Cu, Pd)45. Such reactions are critical in catalysis or material science applications.

Example:

Cyclization Reactions

Under acidic or basic conditions, the hydroxymethyl and thiocarbamide groups may undergo intramolecular cyclization to form heterocycles (e.g., thiazolidines)5.

Proposed Pathway:

-

Activation of -CH₂OH via tosylation.

-

Nucleophilic attack by the thiocarbamide sulfur to form a five-membered ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The primary structural analogs of N-(4-chloro-2-methylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide include derivatives with variations in the aryl substituent or functional groups. Below is a detailed comparison based on available data and inferred properties:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: The 4-chloro-2-methylphenyl group in the target compound introduces greater steric bulk and lipophilicity compared to the 4-fluorophenyl group in the analog. Chlorine’s electron-withdrawing nature may enhance electrophilic interactions, while the methyl group could improve membrane permeability.

Molecular Weight and Bioavailability :

- The target compound’s higher molecular weight (~298.82 vs. 268.35 g/mol) may reduce solubility but increase binding affinity in hydrophobic active sites.

Synthetic Relevance :

- Both compounds share a piperidine-carbothioamide scaffold, suggesting common synthetic routes, such as nucleophilic substitution or thiourea formation. However, the chloro-methyl substituent in the target compound may require additional regioselective steps to avoid byproducts .

Research Findings and Hypothetical Implications

While direct pharmacological data for this compound are absent, insights can be extrapolated from its analogs:

- Electronic Modulation : The chloro and methyl groups may enhance π-π stacking or van der Waals interactions in protein binding pockets compared to fluorine’s inductive effects.

- Thermodynamic Stability: The hydroxymethyl group could participate in hydrogen bonding, improving solubility relative to non-polar derivatives.

- Biological Activity : Similar carbothioamide compounds are explored as kinase inhibitors or antimicrobial agents; substituent variations likely fine-tune target selectivity .

Q & A

Q. What synthetic methodologies are recommended for N-(4-chloro-2-methylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide, and how can reaction conditions be optimized?

A multi-step synthesis approach is typical for such carbothioamides. Key steps include:

- Nucleophilic substitution : Reacting a piperidine derivative (e.g., 3-hydroxymethylpiperidine) with a thiocyanate source under basic conditions (e.g., NaOH in dichloromethane) to form the carbothioamide backbone .

- Coupling reactions : Introducing the 4-chloro-2-methylphenyl group via coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF) to ensure regioselectivity .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to achieve ≥95% purity .

Optimization may involve adjusting reaction temperature (e.g., 0–25°C for thiourea formation) and stoichiometry (1:1.2 molar ratio of amine to thiocyanate) to maximize yield .

Q. How can the structure of this compound be confirmed with high confidence?

Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., hydroxymethyl proton resonance at δ 3.5–4.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray diffraction : Single-crystal X-ray analysis using software like SHELXL for unambiguous structural determination .

Q. What are the recommended protocols for assessing solubility and stability under experimental conditions?

- Solubility screening : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4) or cell culture media. Use UV-Vis spectroscopy to detect precipitation .

- Stability assays : Incubate at 4°C, 25°C, and 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the carbothioamide group and hydrophobic interactions with the chlorophenyl moiety .

- QSAR modeling : Train models on existing bioactivity data (e.g., IC₅₀ values) to predict substituent effects. Prioritize modifications to the hydroxymethyl group for improved solubility .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement?

Q. How can in vitro metabolic stability be evaluated for this compound?

- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ using first-order kinetics .

- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorescent probes (e.g., P450-Glo™ assays) to assess metabolic liability .

Q. What experimental approaches validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized target proteins via Western blot .

- Photoaffinity labeling : Synthesize a derivative with a diazirine group. Irradiate cells with UV light to crosslink the compound to its target, followed by pull-down and MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.